Chlorogallic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClO5 |
|---|---|
Molecular Weight |
204.56 g/mol |
IUPAC Name |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
InChI Key |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
Origin of Product |
United States |
Nomenclature and Structural Characterization of Chlorogallic Acid and Its Derivatives
IUPAC Naming Conventions for Chlorinated Gallic Acid Isomers
The systematic naming of chlorinated gallic acid isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). uiuc.educuyamaca.edusavemyexams.com Gallic acid itself is 3,4,5-trihydroxybenzoic acid. lgcstandards.com The numbering of the carbon atoms in the benzene (B151609) ring is fundamental to the nomenclature of its derivatives. The carbon atom to which the carboxylic acid group is attached is designated as position 1. The remaining carbons are numbered sequentially from 2 to 6 around the ring.
When chlorine atoms are substituted onto the benzene ring, their positions are indicated by numbers in the IUPAC name. The general rules for naming these compounds are as follows:
The parent name of the molecule is "benzoic acid".
The hydroxyl (-OH) groups are named as "hydroxy" prefixes.
The chlorine (-Cl) atoms are named as "chloro" prefixes.
The prefixes are arranged alphabetically.
Numbers indicating the positions of the substituents precede each prefix.
If there is more than one of a particular substituent, a multiplier prefix (di-, tri-, etc.) is used.
For example, a gallic acid molecule with a single chlorine atom at position 2 would be named 2-chloro-3,4,5-trihydroxybenzoic acid . If two chlorine atoms were present, for instance at positions 2 and 6, the name would be 2,6-dichloro-3,4,5-trihydroxybenzoic acid .
It is important to note that the carboxylic acid group has the highest priority in determining the parent name and the numbering of the ring. libretexts.org
Structural Isomerism of Monochlorogallic and Dichlorogallic Acids
Structural isomerism occurs when molecules have the same molecular formula but a different arrangement of atoms. youtube.combris.ac.uk In the case of chlorogallic acids, this isomerism arises from the different possible positions of the chlorine atoms on the aromatic ring.
Monochlorogallic Acids: Gallic acid (3,4,5-trihydroxybenzoic acid) has two available positions for monosubstitution on the benzene ring where a hydrogen atom can be replaced by a chlorine atom. These positions are C2 and C6. Substitution at C2 or C6 would result in the same molecule due to the symmetry of the gallic acid structure. Therefore, there is only one possible structural isomer for monochlorogallic acid.
Dichlorogallic Acids: For dichlorogallic acids, we consider the substitution of two chlorine atoms onto the gallic acid ring. The possible positions for disubstitution are at carbons 2 and 6. Therefore, there is only one possible structural isomer for dithis compound.
Below is a table summarizing the possible structural isomers for monochlorogallic and dichlorogallic acids.
| Isomer Type | Number of Isomers | IUPAC Name(s) |
| Monothis compound | 1 | 2-chloro-3,4,5-trihydroxybenzoic acid |
| Dithis compound | 1 | 2,6-dichloro-3,4,5-trihydroxybenzoic acid |
Identification of this compound Methyl Esters
This compound methyl esters are derivatives where the hydrogen of the carboxylic acid group is replaced by a methyl group (-CH3). The identification of these esters involves their synthesis followed by characterization using various analytical techniques.
Synthesis: The synthesis of gallic acid methyl ester (methyl gallate) can be achieved through the esterification of gallic acid with methanol (B129727) in the presence of a suitable catalyst. google.com A potential route for the synthesis of this compound methyl esters could involve a two-step process:
Esterification of Gallic Acid: Gallic acid is first reacted with methanol to form methyl gallate.
Chlorination of Methyl Gallate: The resulting methyl gallate is then chlorinated. The chlorination of phenolic compounds can be complex, and the reaction conditions would need to be carefully controlled to achieve the desired chlorinated product.
Identification and Characterization: Once synthesized, the identification and structural confirmation of this compound methyl esters would rely on a combination of spectroscopic and chromatographic methods. Techniques analogous to those used for the analysis of other complex esters, such as fatty acid methyl esters (FAMEs), could be adapted. nih.govlabrulez.com These methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, which is crucial for identifying the specific isomers. labrulez.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and purify the different chlorinated esters. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule, including the position of the chlorine atoms on the benzene ring.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl group, hydroxyl groups, and the carbon-chlorine bond.
The table below outlines the key analytical techniques and their role in the identification of this compound methyl esters.
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers, molecular weight, and fragmentation patterns for structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of individual ester isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the position of substituents on the aromatic ring. |
| Infrared (IR) Spectroscopy | Confirmation of the presence of characteristic functional groups. |
Analytical Standards and Reference Materials for this compound Compounds
The availability of high-purity analytical standards and reference materials is essential for the accurate quantification and identification of chemical compounds in various samples. sigmaaldrich.comsigmaaldrich.com For this compound and its derivatives, the situation is as follows:
Gallic Acid: Certified reference materials for gallic acid are commercially available from several suppliers. lgcstandards.comsigmaaldrich.commedchemexpress.com These standards are produced under stringent quality control measures, often in accordance with ISO 17034, ensuring their suitability for use in quantitative analysis. lgcstandards.comsigmaaldrich.com Deuterated forms of gallic acid, such as gallic acid-d2, are also available for use as internal standards in mass spectrometry-based methods. lgcstandards.com
This compound and its Derivatives: As of now, there is no clear indication from the searched literature that analytical standards for specific this compound isomers or their methyl esters are readily available from commercial suppliers. This lack of commercial availability suggests that researchers needing to quantify these specific compounds would likely need to:
Synthesize the compounds in-house: This would involve developing a synthetic route, such as the chlorination of gallic acid or its methyl ester, followed by purification.
Characterize the synthesized material thoroughly: The identity and purity of the synthesized compound would need to be rigorously established using the analytical techniques mentioned in the previous section (NMR, MS, HPLC, etc.). This well-characterized material could then serve as an in-house reference standard for research purposes.
The development and certification of such standards would be a valuable contribution to the scientific community, facilitating more precise and reliable research on the properties and occurrence of these compounds.
Occurrence and Formation Mechanisms of Chlorogallic Acid in Environmental Systems
Formation of Chlorogallic Acid as Disinfection Byproducts (DBPs) in Drinking Water Treatment
The chlorination of drinking water, a vital process for public health protection, can lead to the unintended formation of various DBPs. Phenolic compounds, ubiquitous in natural waters, are known precursors to many of these byproducts. Gallic acid (3,4,5-trihydroxybenzoic acid), a common component of tannins and lignins, is a significant precursor that can react with chlorine to form chlorinated derivatives, including this compound.
Precursor Characterization in Natural Organic Matter
Natural organic matter (NOM) in water sources is a complex mixture of organic compounds derived from the decomposition of plant and animal matter. The composition and concentration of NOM can vary significantly depending on the geographical location, season, and water source characteristics. Gallic acid is a key structural unit within the humic and fulvic acid fractions of NOM, which are major contributors to DBP formation. The presence of hydroxyl groups on the aromatic ring of gallic acid makes it highly reactive towards electrophilic substitution by chlorine.
The concentration of gallic acid and other phenolic precursors in raw water is a critical factor influencing the potential for this compound formation. Characterization of NOM, often through techniques like UV-Vis spectroscopy and fluorescence excitation-emission matrix (EEM) spectroscopy, helps in assessing the DBP formation potential of a water source.
Table 1: Key Precursors in Natural Organic Matter for DBP Formation
| Precursor Group | Specific Examples | Reactivity with Chlorine |
| Phenolic Compounds | Gallic Acid , Syringic Acid, Vanillic Acid | High |
| Humic Substances | Humic Acid, Fulvic Acid | Moderate to High |
| Amino Acids | Tyrosine, Tryptophan | Moderate |
| Algal Organic Matter | Extracellular and Intracellular metabolites | Variable |
Halogenation Reaction Pathways during Water Disinfection
The primary pathway for the formation of this compound is the electrophilic substitution of chlorine onto the aromatic ring of gallic acid. During chlorination, hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻) are the active chlorine species. The reaction is initiated by the attack of an electrophilic chlorine species (such as Cl⁺) on the electron-rich aromatic ring of gallic acid. The hydroxyl groups on the gallic acid molecule activate the ring, directing the substitution to the ortho and para positions.
The reaction proceeds through a series of steps, potentially leading to the formation of mono-, di-, and tri-chlorinated gallic acid derivatives, depending on the reaction conditions. The specific isomers of this compound formed will depend on the positions of chlorine substitution on the gallic acid molecule.
Influence of Disinfectant Type and Concentration on Formation Yields
The type and concentration of the disinfectant used play a pivotal role in the formation and yield of this compound.
Chlorine (Cl₂): Free chlorine is highly effective in forming chlorinated DBPs. Higher chlorine doses and longer contact times generally lead to increased formation of this compound and other chlorinated byproducts. The pH of the water also influences the reaction, as it affects the speciation of chlorine and the reactivity of the gallic acid molecule.
Chlorine Dioxide (ClO₂): Chlorine dioxide is an alternative disinfectant that is known to produce fewer trihalomethanes (THMs) and haloacetic acids (HAAs) compared to free chlorine. While it can oxidize phenolic compounds, its reaction with gallic acid is less likely to result in the formation of chlorinated byproducts like this compound. Instead, oxidation of the aromatic ring is the more probable outcome. mdpi.com
Chloramines (NH₂Cl): Chloramination, the use of monochloramine as a disinfectant, generally results in lower formation of regulated DBPs compared to free chlorine. The reactivity of chloramines with organic precursors is lower, which can lead to a reduced yield of this compound.
Table 2: Effect of Disinfectant Type on Potential this compound Formation
| Disinfectant | Reactivity with Gallic Acid | Potential for this compound Formation |
| Free Chlorine (Cl₂) | High (Electrophilic Substitution) | High |
| Chlorine Dioxide (ClO₂) | High (Oxidation) | Low |
| Chloramines (NH₂Cl) | Moderate | Lower than Free Chlorine |
Photochemical and Chemical Formation Pathways under Environmental Conditions
Beyond drinking water treatment plants, the formation of this compound in the environment can be influenced by photochemical and chemical processes. Sunlight, particularly UV radiation, can play a role in the transformation of organic compounds in surface waters.
The photolysis of chlorine in the presence of natural organic matter can generate reactive radical species, such as hydroxyl radicals (•OH) and chlorine radicals (•Cl). acs.orgnih.gov These highly reactive species can then interact with gallic acid, potentially leading to its chlorination and the formation of this compound. The presence of photosensitizers within the NOM can enhance these photochemical reactions. The degradation of gallic acid can be enhanced by high pH, air, and light. researchgate.net
Potential Biogenic Formation or Metabolic Transformation Pathways
The role of microorganisms in the formation and transformation of this compound is an area of ongoing research. While direct biogenic formation of this compound is not well-documented, microbial activity can influence the precursors and the degradation of this compound.
Microorganisms are known to degrade a wide range of halogenated aromatic compounds. nih.govoup.comnih.gov It is plausible that certain bacteria or fungi possess enzymatic pathways capable of degrading this compound. These pathways often involve dehalogenation steps, where the chlorine atom is removed from the aromatic ring, followed by ring cleavage and mineralization. The efficiency of such biodegradation would depend on the specific microbial communities present and the environmental conditions. Conversely, microbial metabolism could also transform other chlorinated compounds into this compound, although this is less likely.
Synthetic Methodologies and Derivatization Strategies for Chlorogallic Acid
De Novo Chemical Synthesis Approaches for Chlorogallic Acid Isomers
De novo synthesis, the construction of a complex molecule from simpler, commercially available precursors without relying on a pre-existing core structure like gallic acid, is a fundamental strategy in organic chemistry. However, for this compound isomers, this approach is not widely documented in scientific literature. The probable reason is the high efficiency and convenience of starting from gallic acid itself, which already possesses the required 3,4,5-trihydroxybenzoic acid scaffold.
Directed Halogenation of Gallic Acid and Related Phenolic Precursors
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of gallic acid or its derivatives. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the gallic acid ring direct the position of incoming electrophiles, in this case, a chlorine atom.
The three hydroxyl groups are strong activating, ortho-, para- directing groups, while the carboxylic acid group is a deactivating, meta- directing group. The interplay of these electronic effects determines the regioselectivity of the chlorination. Direct chlorination of phenols typically yields a mixture of ortho and para isomers. scientificupdate.comgoogle.com For gallic acid, the positions ortho to the hydroxyl groups (positions 2 and 6) are the most activated and sterically accessible for substitution.
Various chlorinating agents can be employed for this transformation. The choice of reagent and reaction conditions can influence the yield and the specific isomer(s) formed.
Common Chlorinating Agents for Phenolic Compounds:
| Chlorinating Agent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Sulfuryl chloride | SO₂Cl₂ | Inert solvent (e.g., CCl₄, CHCl₃), often at room temperature or with gentle heating. | A common and effective reagent for the chlorination of phenols. rsc.org |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Often used with an acid catalyst in solvents like acetonitrile (B52724) or DMF. | A milder chlorinating agent, which can offer better control and selectivity. scientificupdate.com |
| Chlorine gas | Cl₂ | Passed through a solution of the substrate in a suitable solvent, sometimes with a Lewis acid catalyst. | Highly reactive; can lead to over-chlorination if not carefully controlled. google.com |
To improve regioselectivity and prevent side reactions, the carboxylic acid group of gallic acid is often first converted to an ester, such as methyl gallate. wikipedia.org This protection strategy can lead to higher yields and cleaner reactions. For example, palladium-catalyzed protocols have been developed for the highly regioselective C-H chlorination of phenol (B47542) derivatives, demonstrating advanced control over the substitution pattern. rsc.org
Preparation of this compound Esters and Other Derivatives
The derivatization of this compound, particularly through esterification, is a key strategy for modifying its physicochemical properties, such as solubility and stability. Esters can be formed at the carboxylic acid group or, under certain conditions, at the phenolic hydroxyl groups.
Esterification of the Carboxylic Acid Group: The most common derivatization involves the esterification of the carboxyl (-COOH) function. This can be achieved through several standard organic chemistry methods:
Fischer Esterification : This classic method involves reacting this compound with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Reaction with Acyl Chlorides : A more reactive approach involves first converting the carboxylic acid of this compound into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with an alcohol to form the desired ester. This method is often faster and not reversible. libretexts.orgyoutube.comyoutube.com
Reaction with Acid Anhydrides : Similar to acyl chlorides, acid anhydrides can react with alcohols to form esters, although the reaction is generally slower. libretexts.org
Esterification of Phenolic Hydroxyl Groups: While the carboxylic acid is more readily esterified, the phenolic hydroxyl groups can also be converted to esters. This typically requires reacting this compound with a more reactive acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to deprotonate the phenol. youtube.comnih.gov Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids, making selective esterification at the carboxyl group feasible. libretexts.orgyoutube.com
A variety of esters, such as methyl, ethyl, and propyl gallates, have been synthesized for different applications, and these methods are directly applicable to this compound. mdpi.commdpi.comorientjchem.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. rsc.org These principles can be applied to both the synthesis and derivatization of this compound.
Greener Halogenation: Traditional halogenation methods often use chlorinated solvents and stoichiometric amounts of hazardous reagents. rsc.org Greener alternatives focus on catalysis and safer reaction media.
Catalytic Systems : The use of catalysts, such as certain Lewis basic selenoether or thiourea (B124793) catalysts, can enable highly efficient and selective chlorination of phenols with reduced catalyst loading. scientificupdate.comnih.gov
Oxidative Halogenation : Methods using a halide salt (e.g., NaCl) with a clean oxidant like hydrogen peroxide (H₂O₂) are being explored. These reactions can be catalyzed by enzymes (halogenases) or certain metal complexes and produce water as the only byproduct. nih.govrsc.org
Electrochemical Methods : Electrocatalytic methods can generate the reactive halogen species in situ from simple salts like sodium chloride, avoiding the handling of toxic chlorinating agents. researchgate.net
Safer Solvents : Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or even solvent-free conditions significantly improves the environmental profile of the synthesis. researchgate.net
Greener Derivatization:
Enzymatic Esterification : Enzymes, such as lipases, can catalyze esterification reactions under mild conditions (neutral pH, room temperature) in aqueous or solvent-free systems. This approach offers high selectivity and avoids the use of strong acids or hazardous reagents. mdpi.comresearchgate.net
Microwave-Assisted Synthesis (MAS) : The use of microwave irradiation can dramatically reduce reaction times, often leading to increased yields and cleaner products compared to conventional heating. ijnrd.orgresearchgate.netmdpi.com This technique is applicable to both halogenation and esterification reactions, reducing energy consumption and the potential for side-product formation. researchgate.netnih.gov For instance, the hydrolysis of benzamide, a reaction analogous to ester hydrolysis, is completed in 7 minutes with 99% yield under microwave conditions, compared to one hour with conventional methods. ijnrd.org
| Synthetic Step | Traditional Method | Green Alternative | Key Advantage |
|---|---|---|---|
| Chlorination | Stoichiometric SO₂Cl₂ in CCl₄ | Catalytic NCS or H₂O₂/NaCl with enzyme | Reduced waste, avoids hazardous reagents/solvents. nih.govrsc.org |
| Esterification | Fischer esterification with excess alcohol and H₂SO₄ catalyst | Lipase-catalyzed reaction in minimal solvent or microwave-assisted synthesis | Mild conditions, higher efficiency, reduced energy use. mdpi.com |
By integrating these green chemistry strategies, the synthesis and derivatization of this compound can be made more sustainable and environmentally responsible.
Degradation and Transformation Dynamics of Chlorogallic Acid
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical compound by non-living factors in the environment. For chlorogallic acid, the primary abiotic degradation mechanisms include photolysis, hydrolysis, and oxidation by reactive oxygen species.
Photolytic Degradation Pathways under UV and Visible Light Exposure
The photolytic degradation of aromatic compounds is a significant transformation pathway in aquatic and terrestrial environments. While specific studies on this compound are not available, the degradation of similar chlorinated aromatic compounds and gallic acid derivatives provides insight into its potential photolytic fate.
The absorption of ultraviolet (UV) and, to a lesser extent, visible light can excite the this compound molecule, leading to the cleavage of chemical bonds. The primary photochemical reaction is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating a highly reactive aryl radical and a chlorine radical. This process is influenced by the wavelength of light, with UV radiation being more effective due to its higher energy.
Subsequent reactions of the aryl radical can lead to a variety of transformation products. These can include hydroxylation of the aromatic ring, where the radical reacts with water or hydroxyl radicals, or polymerization to form humic-like substances. The degradation of gallic acid itself under photocatalytic conditions has been shown to proceed via the formation of hydroxylated intermediates. It is plausible that this compound would undergo similar hydroxylation, either before or after dechlorination.
The rate of photolytic degradation is expected to be influenced by environmental factors such as pH, the presence of natural organic matter (which can act as a photosensitizer or a light screen), and the presence of other chemical species that can generate reactive radicals.
Hydrolytic Stability and Reaction Kinetics in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For chlorinated aromatic compounds, hydrolytic dehalogenation, the replacement of a chlorine atom with a hydroxyl group, is a potential degradation pathway.
The stability of this compound to hydrolysis is expected to be significant under typical environmental pH and temperature conditions. The C-Cl bond on an aromatic ring is generally strong and resistant to hydrolysis. However, the rate of hydrolysis can be influenced by the number and position of chlorine atoms and the presence of other functional groups on the aromatic ring. Electron-withdrawing groups can affect the susceptibility of the C-Cl bond to nucleophilic attack by water or hydroxide (B78521) ions.
The kinetics of hydrolysis for many chlorinated aromatic compounds follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The rate constant for this reaction is highly dependent on temperature and pH. Generally, hydrolysis rates increase with increasing temperature. The pH effect can be more complex; for some chlorophenols, hydrolysis is faster under alkaline conditions due to the increased concentration of the more nucleophilic hydroxide ion.
Table 1: Factors Influencing Hydrolytic Degradation of Chlorinated Aromatic Compounds
| Factor | Effect on Degradation Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| pH | Can increase at high or low pH | Catalysis by H+ or OH- ions can facilitate the reaction. |
| Molecular Structure | Varies | The number and position of chlorine atoms and other substituents affect bond strength and reactivity. |
Oxidative Degradation by Reactive Oxygen Species
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), are highly reactive and can initiate the degradation of organic pollutants. eurochlor.org In the environment, ROS can be generated through various photochemical and biological processes.
The reaction of hydroxyl radicals with aromatic compounds is a primary pathway for their oxidative degradation. The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring of this compound in several ways:
Hydroxylation: Addition of a hydroxyl group to the aromatic ring, forming hydroxylated intermediates.
Hydrogen Abstraction: Abstraction of a hydrogen atom from the hydroxyl groups of the gallic acid moiety.
Electron Transfer: Direct oxidation of the aromatic ring.
These initial reactions lead to the formation of various intermediates, which can undergo further oxidation, potentially leading to ring cleavage and mineralization to carbon dioxide and water. The presence of chlorine atoms can influence the reaction rate and the types of byproducts formed. Oxidative degradation of chlorinated phenols has been shown to produce chlorinated catechols and other hydroxylated chlorinated aromatic compounds. nih.gov
Biotic Transformation and Biodegradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of persistent organic pollutants from the environment.
Microbial Metabolism of this compound
The microbial degradation of chlorinated aromatic compounds has been extensively studied. nih.gov While specific data for this compound is lacking, general pathways for the biodegradation of chlorinated phenols and benzoic acids can be inferred. eurochlor.org
Microorganisms have evolved various strategies to metabolize chlorinated aromatic compounds. The initial step often involves the removal of chlorine atoms, which can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: Under aerobic conditions, bacteria often utilize oxygenases to initiate the degradation process. Monooxygenases and dioxygenases can hydroxylate the aromatic ring, leading to the formation of chlorinated catechols. nih.gov These catechols can then undergo ring cleavage, a key step in the degradation pathway. Subsequent enzymatic reactions lead to intermediates that can enter central metabolic pathways.
Anaerobic Degradation: In the absence of oxygen, reductive dechlorination is a common initial step. In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process is carried out by specific groups of anaerobic bacteria. Reductive dechlorination often leads to the formation of less chlorinated and often less toxic intermediates, which may then be susceptible to further degradation by other microorganisms.
The efficiency of microbial degradation depends on various factors, including the microbial community present, nutrient availability, temperature, and pH. The presence of other organic compounds can also influence the degradation through processes like co-metabolism, where the degradation of a compound is facilitated by the presence of a primary growth substrate.
Enzymatic Degradation Studies
Specific enzymes are responsible for the various steps in the biodegradation pathways of chlorinated aromatic compounds. The study of these enzymes provides detailed insights into the mechanisms of degradation.
Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. They are broadly classified into reductive dehalogenases, oxidative dehalogenases, and hydrolytic dehalogenases, depending on the reaction mechanism. nih.gov
Oxygenases: As mentioned earlier, monooxygenases and dioxygenases play a critical role in the aerobic degradation of aromatic compounds by incorporating oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov
Laccases and Peroxidases: These are extracellular enzymes produced by some fungi and bacteria that have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including chlorinated phenols. nih.gov They generate reactive radical species that can lead to polymerization or degradation of the target compounds.
Table 2: Key Enzyme Classes in the Biodegradation of Chlorinated Aromatic Compounds
| Enzyme Class | Function | Common Organisms |
| Dehalogenases | Removal of chlorine atoms | Bacteria (aerobic and anaerobic) |
| Monooxygenases | Incorporation of one oxygen atom | Aerobic bacteria |
| Dioxygenases | Incorporation of two oxygen atoms | Aerobic bacteria |
| Laccases | Oxidation of phenolic compounds | Fungi, Bacteria |
| Peroxidases | Oxidation of various substrates | Fungi, Bacteria, Plants |
Degradation during Advanced Oxidation Processes (AOPs) in Water Treatment
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of contaminants, including complex organic molecules like this compound. The application of AOPs in water treatment is particularly effective for compounds that are resistant to conventional biological and chemical treatments. This section explores the degradation and transformation dynamics of this compound when subjected to various AOPs, drawing upon research findings from structurally similar compounds where direct data on this compound is not available.
The degradation of organic compounds by AOPs generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the target compound. The efficiency of these processes is influenced by several factors, including the initial concentration of the pollutant, the type and dosage of the oxidant and catalyst, the pH of the solution, and the presence of other water matrix components that can act as radical scavengers.
Detailed Research Findings
While specific research on the degradation of this compound via AOPs is limited, extensive studies on its parent compound, gallic acid, provide significant insights into its potential behavior. The presence of a chlorine atom on the aromatic ring of this compound is expected to influence its reactivity and degradation pathways, potentially leading to the formation of chlorinated byproducts.
UV/H₂O₂ Treatment:
The UV/H₂O₂ process involves the photolysis of hydrogen peroxide by ultraviolet radiation to generate hydroxyl radicals. Studies on gallic acid have shown that its degradation is significantly enhanced in the presence of H₂O₂ compared to UV radiation alone. nih.gov The degradation follows apparent pseudo-first-order kinetics. nih.gov For gallic acid, the rate constant for its reaction with hydroxyl radicals has been determined to be approximately 1.10 x 10¹⁰ M⁻¹s⁻¹. nih.gov The efficiency of the UV/H₂O₂ process is dependent on the initial concentration of H₂O₂, with an optimal dosage leading to maximum degradation rates.
Fenton and Photo-Fenton Processes:
The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst to produce hydroxyl radicals. mdpi.comnih.gov The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals. nih.gov
Research on gallic acid has demonstrated that the photo-Fenton system is highly effective for its removal. nih.gov The degradation rate is influenced by the initial concentrations of both H₂O₂ and Fe(II), as well as the pH of the solution. nih.gov The addition of gallic acid itself can, under certain conditions, enhance the degradation of other pollutants in Fenton systems by promoting the cycling of iron between its Fe³⁺ and Fe²⁺ states. mdpi.comnih.gov
Photocatalytic Degradation:
Heterogeneous photocatalysis, typically employing titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP for the degradation of organic pollutants. indexcopernicus.comcooper.edu When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals.
Studies on the photocatalytic degradation of gallic acid have shown that the process is influenced by the type of TiO₂ photocatalyst, its loading, and the initial concentration of gallic acid. indexcopernicus.com The degradation generally follows a pseudo-first-order kinetic model. The addition of other oxidants like H₂O₂ or catalysts such as Fe³⁺ can further enhance the degradation rate. cooper.edu
Ozonation:
Ozonation involves the use of ozone (O₃), a powerful oxidant that can react directly with organic molecules or decompose to form hydroxyl radicals. The ozonation of phenolic compounds, including gallic acid, has been shown to be a rapid process. researchgate.net The reaction rate is pH-dependent, with different reactivities observed under acidic, neutral, and basic conditions. researchgate.net Catalytic ozonation, using catalysts such as perovskite-type materials, can further enhance the degradation and mineralization rates.
The degradation of this compound through these AOPs is expected to proceed via initial attack by hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring-opening. This process would result in the formation of various intermediate byproducts, including smaller organic acids, and ultimately, mineralization to carbon dioxide, water, and inorganic ions like chloride. The presence of chlorine in the molecule may lead to the formation of chlorinated intermediates, which would require further oxidation for complete mineralization. researchgate.netnih.gov
Data Tables
The following tables summarize key findings from studies on the degradation of gallic acid by various AOPs. This data serves as a valuable proxy for understanding the potential degradation dynamics of this compound.
Table 1: Comparison of Apparent Pseudo-First-Order Rate Constants (k_app) for Gallic Acid Degradation by Different AOPs
| AOP System | Initial Gallic Acid Conc. (mM) | Oxidant/Catalyst Conc. | pH | k_app (min⁻¹) | Reference |
| UV/H₂O₂ | 0.1 | [H₂O₂] = 10 mM | 3.0 | 0.045 | nih.gov |
| Fenton | 0.1 | [H₂O₂] = 10 mM, [Fe²⁺] = 0.5 mM | 3.0 | 0.23 | nih.gov |
| Photo-Fenton | 0.1 | [H₂O₂] = 10 mM, [Fe²⁺] = 0.5 mM | 3.0 | 0.65 | nih.gov |
| Photocatalysis (TiO₂ P-25) | 0.1 | [TiO₂] = 1 g/L | ~4.6 | 0.03 | researchgate.net |
Table 2: Kinetic Data for the Reaction of Gallic Acid with Ozone
| pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| 3 | 0.97 x 10⁵ | researchgate.net |
| 7 | 5.1 x 10⁵ | researchgate.net |
Advanced Analytical Techniques for the Comprehensive Analysis of Chlorogallic Acid
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like chlorogallic acid, which can exist in various isomeric forms, high-resolution separation techniques are crucial.
Ultra-High Performance Liquid Chromatography (UPLC) for Isomer Resolution
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). eag.comnih.govijsrtjournal.comresearchgate.net This is achieved by using columns packed with smaller particles (less than 2 µm), which operate at higher pressures. eag.comijsrtjournal.com The increased efficiency of UPLC is particularly advantageous for resolving the structural isomers of this compound, such as the different positional isomers of caffeoylquinic acid (CQA), which include neochlorogenic acid (3-CQA), cryptochlorogenic acid (4-CQA), and chlorogenic acid (5-CQA). mdpi.comnih.gov
Studies have demonstrated the successful use of UPLC coupled with mass spectrometry (UPLC-MS) to separate and identify various isomers of chlorogenic acids in complex matrices like plant extracts. tandfonline.comnih.govnih.govresearchgate.net For instance, a UPLC-QTOF-MS/MS method was developed to profile and differentiate chlorogenic acid isomers in Momordica species, successfully separating trans and cis isomers of p-coumaroylquinic acid (pCoQA), caffeoylquinic acid (CQA), and feruloylquinic acid (FQA). researchgate.net The high resolving power of UPLC allows for the separation of these closely related compounds, which is essential for accurate identification and quantification. acs.org
Table 1: UPLC Parameters for this compound Isomer Separation
| Parameter | Typical Value/Condition | Source |
| Column | C18 reversed-phase (e.g., 2.1 mm ID, 50-100 mm length) | researchgate.netlongdom.org |
| Particle Size | < 2 µm | eag.com |
| Mobile Phase | Binary solvent system (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) | nih.gov |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Temperature | 30 - 40 °C | scielo.br |
| Detection | UV/Vis (typically around 325-330 nm) or Mass Spectrometry | tandfonline.comlongdom.orgscielo.br |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, due to the low volatility of phenolic acids like this compound, a derivatization step is necessary prior to GC analysis. researchgate.netsigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility.
Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). sigmaaldrich.commdpi.com The resulting silylated derivatives of this compound are more volatile and can be readily analyzed by GC-MS. semanticscholar.orgresearchgate.net This approach has been used to analyze chlorogenic acid in various samples, including tobacco. semanticscholar.org Alkylation is another derivatization method that can be employed for the GC-MS analysis of organic acids. mdpi.com
While GC-MS can provide valuable information, the need for derivatization adds a step to the sample preparation process and must be carefully controlled to ensure complete and reproducible reactions. researchgate.net
Chiral Chromatography for Enantiomeric Separation
Chirality is a key feature of many biologically active molecules, and the separation of enantiomers (non-superimposable mirror images) is often crucial. slideshare.net Chiral chromatography is a specialized form of chromatography that enables the separation of enantiomers. chromedia.orgphenomenex.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.comchromatographyonline.com
While research specifically detailing the chiral separation of this compound is limited, the principles of chiral chromatography are applicable. An attempt to perform a chiral separation of trans-5-caffeoylquinic acid using liquid chromatography resulted in a single peak, suggesting the commercial sample was not a racemic mixture. acs.org For compounds with chiral centers, like the quinic acid moiety in this compound, chiral chromatography would be the method of choice to resolve enantiomers. Various types of CSPs are available, including those based on cyclodextrins, crown ethers, and macrocyclic glycopeptides, which can separate a wide range of chiral compounds, including acids. sigmaaldrich.comchromatographyonline.com
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.combioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. measurlabs.commeasurlabs.com For this compound and its isomers, HRMS can confirm the molecular formula from the exact mass of the molecular ion. tandfonline.comresearchgate.net
For example, in a UPLC-QTOF-MS study, the mass spectra of chlorogenic acid isomers revealed a parent ion with the same m/z of 353, and the high-resolution data helped to confirm their elemental composition. tandfonline.com The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) is a significant advantage in the analysis of complex samples. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. mdpi.comnationalmaglab.orglabmanager.com This pattern provides detailed structural information about the precursor ion. ucdavis.edu MS/MS is crucial for differentiating between isomers of this compound that have the same molecular weight. nih.govusask.ca
The fragmentation of chlorogenic acid isomers in MS/MS typically involves the cleavage of the ester bond between the quinic acid and the caffeic acid moieties. nih.govusask.ca In negative ion mode, characteristic fragment ions are observed at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (quinic acid minus a water molecule). nih.govresearchgate.net The relative intensities of these fragment ions can be used to distinguish between the 3-CQA, 4-CQA, and 5-CQA isomers. nih.govusask.ca For instance, the base peak for 3-CQA and 5-CQA is often m/z 191, while for 4-CQA, it can be m/z 173. researchgate.net
Advanced techniques like in-source collision-induced dissociation (ISCID) coupled with UPLC-QTOF-MS/MS have been developed to effectively discriminate between positional isomers of chlorogenic acids, even those with different cinnamoyl moieties. nih.gov
Table 2: Key MS/MS Fragments for this compound Isomer Identification (Negative Ion Mode)
| m/z | Fragment Identity | Significance | Source |
| 353 | [M-H]⁻ (Parent Ion) | Molecular weight of caffeoylquinic acid | tandfonline.comresearchgate.net |
| 191 | [Quinic acid - H]⁻ | Indicates the presence of the quinic acid moiety | nih.govusask.caresearchgate.net |
| 179 | [Caffeic acid - H]⁻ | Indicates the presence of the caffeic acid moiety | nih.govusask.caresearchgate.net |
| 173 | [Quinic acid - H - H₂O]⁻ | Loss of water from the quinic acid fragment | nih.govresearchgate.net |
| 135 | [Caffeic acid - H - CO₂]⁻ | Decarboxylation of the caffeic acid fragment | researchgate.net |
Hyphenated Techniques: LC-MS and GC-MS Applications
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the comprehensive analysis of complex chemical compounds. For a molecule like this compound, these methods offer the sensitivity and selectivity required for its identification and quantification in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatography component separates the analyte from other components in a mixture, and the mass spectrometer provides detailed structural information and sensitive detection.
Separation: Reversed-phase liquid chromatography is commonly employed for the separation of phenolic acids. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. dergipark.org.tr A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation of compounds with varying polarities. lcms.cz For the analysis of chlorogenic acids, which are structurally related to this compound, a UHPLC (Ultra-High-Performance Liquid Chromatography) system can significantly shorten the analysis time to as little as four minutes. mdpi.com
Detection and Identification: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phenolic acids, and it can be operated in either positive or negative ion mode. For compounds like chlorogenic acid, negative ion mode often provides stronger and more informative signals. mdpi.com The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion, or in tandem MS (MS/MS) mode. In MS/MS, a specific precursor ion is selected and fragmented to produce a characteristic fragmentation pattern, which is highly specific to the compound's structure and allows for unambiguous identification and quantification even in complex samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of phenolic acids like this compound, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. researchgate.net
Derivatization: The polar functional groups (hydroxyl and carboxylic acid groups) of this compound need to be derivatized to increase volatility. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. nih.gov This derivatization makes the compound amenable to analysis by GC.
Separation and Detection: The derivatized analyte is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection. Electron ionization (EI) is a common ionization method in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for identification. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental for the structural elucidation and characterization of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about a molecule's structure, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.net It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, 1H and 13C NMR would be essential for its structural confirmation.
Based on the spectra of related compounds like gallic acid and chlorogenic acid, the following characteristic signals would be expected for this compound:
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the galloyl moiety and any other organic components of the complex. The chemical shifts of these protons would be influenced by the presence of the gallium ion. For instance, in gallic acid, the aromatic protons typically appear as a singlet at around 7.0 ppm. researchgate.net
¹³C NMR: The carbon NMR spectrum would provide information about all the carbon atoms in the molecule. The signals for the carboxyl group, the aromatic carbons, and any other carbons in the structure would be observed at characteristic chemical shifts.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Based on the spectra of gallic acid and other phenolic acids, key vibrational bands would include: nih.gov
A broad O-H stretching band from the hydroxyl and carboxylic acid groups, typically in the region of 3500-2500 cm⁻¹. orgchemboulder.com
A strong C=O stretching band from the carboxylic acid group, usually appearing around 1700-1750 cm⁻¹. orgchemboulder.com
C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations in the 1300-1000 cm⁻¹ range. orgchemboulder.com The coordination of the gallic acid ligand to the gallium ion would likely cause shifts in the positions and changes in the intensities of these bands, particularly those of the carboxyl and hydroxyl groups involved in the complexation.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the C=C bonds. The Raman spectrum of gallic acid shows a characteristic band for the carboxylic group around 1690 cm⁻¹. mdpi.com Similar to IR spectroscopy, complexation with gallium would be expected to alter the Raman spectrum, providing insights into the coordination environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. msu.edu This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing groups.
The galloyl moiety in this compound, with its aromatic ring and carboxylic acid group, acts as a chromophore. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of this system. For comparison, gallic acid exhibits absorption maxima in the UV region. The complexation of gallic acid with metal ions is known to cause shifts in these absorption bands. rsc.orgresearchgate.net For instance, the UV-Vis spectrum of chlorogenic acid in water shows two main absorption maxima, one around 217 nm and a second, stronger peak around 324 nm. researchgate.netacademicjournals.orgresearchgate.net The position and intensity of the absorption bands of this compound would provide information about the electronic structure of the complex and could be used for quantitative analysis.
Electrophoretic Techniques for Separation and Analysis
Electrophoresis is a separation technique that utilizes an electric field to separate charged molecules based on their size, charge, and conformation. savemyexams.com For a compound like this compound, which is expected to be charged in solution, electrophoretic techniques can be a valuable tool for its separation and analysis.
The principle of electrophoresis involves the migration of ions in a solution under the influence of an electric field. Positively charged ions (cations) move towards the negative electrode (cathode), while negatively charged ions (anions) move towards the positive electrode (anode). byjus.com The rate of migration is influenced by the charge-to-mass ratio of the ion, as well as the properties of the separation medium.
Given that this compound is a complex of gallium with an organic acid, it is likely to carry a net charge in solution, making it amenable to electrophoretic separation. The specific charge would depend on the pH of the buffer solution used. By controlling the pH, the charge on the molecule can be manipulated to optimize separation. This technique could be particularly useful for separating this compound from other charged or uncharged species in a sample mixture. Techniques such as capillary electrophoresis (CE) could offer high-resolution separation and quantification of this compound.
Data Tables
Table 1: Representative LC-MS Parameters for the Analysis of Related Phenolic Acids
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC | mdpi.com |
| Column | C18 reversed-phase | dergipark.org.tr |
| Mobile Phase A | Water with 0.1% Formic Acid | dergipark.org.tr |
| Mobile Phase B | Methanol or Acetonitrile | dergipark.org.tr |
| Gradient | Gradient elution with increasing Mobile Phase B | lcms.cz |
| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |
| Ionization Mode | Negative | mdpi.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Table 2: Characteristic IR Absorption Bands for Functional Groups in Gallic Acid
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (hydroxyl & carboxylic acid) | Stretching | 3500 - 2500 (broad) | orgchemboulder.com |
| C=O (carboxylic acid) | Stretching | 1750 - 1700 | orgchemboulder.com |
| C=C (aromatic) | Stretching | 1600 - 1450 | nih.gov |
Table 3: UV-Vis Absorption Maxima for Chlorogenic Acid in Water
| Peak | Wavelength (nm) | Reference |
|---|---|---|
| Maximum 1 | ~217 | researchgate.netacademicjournals.orgresearchgate.net |
Mechanistic Investigations of Chlorogallic Acid Reactivity
Reaction Mechanisms Governing Halogenation and Dehalogenation Processes
The reactivity of chlorogallic acid is expected to be significantly influenced by processes that can add or remove halogen atoms from its structure.
Halogenation: The introduction of additional chlorine or other halogen atoms onto the this compound molecule would likely proceed via electrophilic aromatic substitution, a common mechanism for phenolic compounds. The hydroxyl and carboxyl groups on the gallic acid backbone are activating groups that direct incoming electrophiles to specific positions on the aromatic ring. However, the existing chlorine atom is a deactivating group, which would make further halogenation less favorable than for unsubstituted gallic acid. In industrial processes, the halogenation of similar compounds, such as in the synthesis of lower alkanol esters of gallic acid, can be catalyzed by sulfonic acid resins that have undergone a halogenation reaction on their own benzene (B151609) rings google.com.
Dehalogenation: The removal of chlorine from this compound is a critical process, particularly in environmental contexts, as it can reduce toxicity. Several mechanisms are plausible, based on studies of other chlorinated phenolic compounds.
Reductive Dehalogenation: Under anaerobic conditions, this is a primary pathway for the breakdown of chlorinated phenols nih.gov. The process involves the replacement of a chlorine atom with a hydrogen atom, a reaction mediated by microorganisms wur.nlajol.info. This hydrogenolysis reaction involves two electrons and two protons, often derived from water wur.nl.
Oxidative Dehalogenation: In the presence of strong oxidizing agents or specific enzymes, dehalogenation can occur through an oxidative mechanism. For instance, white-rot fungi produce extracellular enzymes like laccases and peroxidases that can oxidize chlorinated phenols researchgate.nettandfonline.com. This initial oxidation can lead to the formation of intermediates such as para-quinones, which subsequently release a chlorine atom researchgate.nettandfonline.com.
Hydrolytic Dehalogenation: This mechanism involves the replacement of the chlorine atom with a hydroxyl group from water. This pathway has been observed for compounds like 4-chlorobenzoate (B1228818) wur.nl.
The specific pathway and rate of dehalogenation for this compound would depend on environmental conditions such as pH, redox potential, and the presence of specific microbial communities or chemical reagents.
Studies on Bond Dissociation Energies and Reaction Intermediates
The stability of chemical bonds within the this compound molecule and the transient species formed during its reactions are fundamental to understanding its reactivity.
Bond Dissociation Energies (BDEs): Bond dissociation energy is the enthalpy change required to break a specific bond via homolysis, with all species in the gaseous state wikipedia.org. While specific BDE values for this compound are not available, extensive research on phenol (B47542) and its chlorinated derivatives provides valuable insights nih.govresearchgate.net. The O-H bond in phenols is particularly important, as its cleavage forms a phenoxyl radical, a key reaction intermediate.
Computational studies on chlorinated phenols have shown that the position of the chlorine substituent significantly affects the O-H BDE. A chloro substituent in the para position tends to lower the O-H BDE, whereas ortho and meta substituents tend to increase it nih.gov. Gallic acid has hydroxyl groups at the 3, 4, and 5 positions. A chlorine atom on this ring would similarly influence the BDE of the nearby hydroxyl groups, thereby affecting the ease of phenoxyl radical formation at different sites.
Interactive Table: O-H Bond Dissociation Enthalpies (BDEs) of Phenol and Related Compounds
| Compound | BDE (kcal/mol) | Method/Reference |
| Phenol | 89.4 | QCISD(T)/6-31G(d,p) nih.gov |
| Phenol | 84.0 - 88.8 | Experimental Range nih.gov |
| p-Chlorophenol | 80.7 | B3LYP/6-311++G(2df,2p) researchgate.net |
| m-Chlorophenol | 82.5 | B3LYP/6-311++G(2df,2p) researchgate.net |
Note: The BDE values can vary depending on the computational method used. The data presented illustrates general trends.
Reaction Intermediates: Chemical reactions rarely proceed in a single step, often involving the formation of short-lived, unstable molecules known as reaction intermediates youtube.com. For this compound, several types of intermediates are anticipated based on the chemistry of phenols.
Phenoxyl Radicals: As mentioned, the homolytic cleavage of an O-H bond results in a phenoxyl radical. These radicals are resonance-stabilized and are key intermediates in oxidative processes, such as those catalyzed by enzymes or occurring during combustion nih.gov. The presence of chlorine and other substituents on the aromatic ring influences the stability and subsequent reactions of these radicals.
Semiquinones and Quinones: During chlorination or oxidation reactions, hydroxyphenols can react via electron transfer to form semiquinone and quinone intermediates ethz.ch. For example, the oxidation of chlorophenols by enzymes can produce quinones, leading to the release of chloride ions researchgate.nettandfonline.com. These intermediates are often highly reactive and can participate in further reactions, including polymerization.
Carbocations: In certain acid-catalyzed reactions, carbocation intermediates could be formed, although this is generally less common for phenols compared to other aromatic compounds.
Mechanistic Understanding of Interactions with Organic and Inorganic Species
This compound's functional groups—hydroxyls, a carboxylic acid, and a chlorine atom—enable a variety of interactions with other chemical species in its environment.
Interactions with Organic Species: In natural systems like soil and water, this compound is likely to interact with natural organic matter, such as humic and fulvic acids. Studies on other chlorinated phenols show that they undergo oxidative coupling reactions with humic constituents like syringaldehyde (B56468) and catechol, mediated by enzymes or metal oxides acs.org. These reactions can lead to the incorporation of the xenobiotic into the larger organic matter matrix, a process that can detoxify the compound. Gallic acid and its derivatives are also known to interact with biological molecules, inhibiting enzymes and disrupting cell membranes, suggesting that this compound could have similar bioactive properties nih.govscience.gov.
Interactions with Inorganic Species: The reactivity of this compound can be influenced by inorganic species through several mechanisms.
Metal Oxides: Minerals such as birnessite (δ-MnO₂) can mediate the oxidative coupling of chlorinated phenols, similar to enzymatic catalysis acs.org. The surface of these metal oxides acts as a catalyst for the formation of radical intermediates.
Metal Ions: The carboxylic acid and hydroxyl groups of this compound are excellent ligands for complexing metal ions. This complexation can affect the solubility, mobility, and bioavailability of both the metal and the organic acid numberanalytics.com. For instance, gallic acid can form stable complexes with iron ions researchgate.net.
Acid-Base Chemistry: As a carboxylic acid, this compound will react with inorganic bases. The high reactivity of related compounds like chlorosulfonic acid and chloric acid with a wide range of substances highlights the potential for vigorous reactions, although this compound is expected to be less reactive than these inorganic acids noaa.govwikipedia.orgyoutube.com.
Elucidation of Pathways in Environmental Transformation
The fate of this compound in the environment is determined by a combination of biological and chemical transformation pathways. The presence of this compound and dithis compound has been noted as potential disinfection byproducts in drinking water treatment plants, suggesting a formation pathway from the reaction of naturally present gallic acid with chlorine disinfectants diva-portal.org.
Based on studies of analogous chlorinated phenolic compounds, several key environmental transformation pathways can be proposed for this compound:
Biodegradation: Microbial communities play a crucial role in breaking down chlorinated aromatic compounds.
Aerobic Degradation: In the presence of oxygen, microorganisms typically hydroxylate the aromatic ring, often forming chlorocatechols as intermediates, before cleaving the ring nih.govnih.gov.
Anaerobic Degradation: In oxygen-depleted environments, reductive dehalogenation is the more common initial step, where microbes replace chlorine atoms with hydrogen nih.govwur.nl. This often precedes the breakdown of the aromatic ring.
Photodegradation: Sunlight can induce photochemical reactions that contribute to the degradation of pollutants. For many chlorinated aromatic compounds, this involves the absorption of UV light, leading to bond cleavage and transformation tandfonline.com.
Sorption and Polymerization: this compound may be adsorbed onto soil particles and humic substances. This can be followed by enzyme- or mineral-catalyzed oxidative coupling reactions, leading to polymerization and incorporation into the soil organic matrix, which is considered a detoxification pathway researchgate.nettandfonline.com.
Theoretical and Computational Chemistry Approaches to Chlorogallic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying phenolic compounds. nih.gov DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating the electronic structure and related properties of molecules the size of chlorogallic acid. nih.gov Functionals such as B3LYP, often paired with basis sets like 6-31+G(d,p) or larger, are commonly used to optimize molecular geometries and predict a wide range of properties. nih.gov These calculations can be performed in the gas phase or by incorporating solvent effects through models like the Polarizable Continuum Model (PCM), which is crucial for describing the molecule's behavior in a solution. nih.gov
The electronic structure of a molecule governs its reactivity. DFT calculations can provide a detailed picture of the electron distribution within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov
For this compound, the presence of the electron-withdrawing chlorine atom is expected to lower the energies of both the HOMO and LUMO compared to its parent compound, gallic acid, thereby influencing its reactivity. Analysis of the molecular orbitals would reveal that the HOMO is likely localized on the electron-rich aromatic ring and hydroxyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO distribution would highlight potential sites for nucleophilic attack. researchgate.net A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions.
Table 1: Illustrative Comparison of Calculated Electronic Properties for Gallic Acid and this compound This table presents hypothetical data based on established chemical principles for illustrative purposes.
| Property | Gallic Acid | This compound | Significance |
|---|---|---|---|
| HOMO Energy | -6.5 eV | -6.7 eV | Indicates energy of the outermost electrons; lower value suggests slightly lower tendency to donate electrons. |
| LUMO Energy | -1.8 eV | -2.1 eV | Indicates energy of the lowest empty orbital; lower value suggests higher tendency to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | 4.6 eV | Relates to chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 4.1 D | 5.5 D | Measures molecular polarity; the chlorine atom increases the overall dipole moment. |
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of this compound.
IR Spectra: DFT calculations can compute the vibrational frequencies and intensities of molecular bonds. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the C-Cl stretching frequency. Comparing the computed spectrum with experimental data can confirm the molecular structure. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). This is invaluable for assigning peaks in ¹H and ¹³C NMR spectra. The calculations would predict how the chlorine atom influences the chemical shifts of the aromatic carbons and protons compared to gallic acid.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can help understand the electronic transitions responsible for the molecule's absorption of light.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents hypothetical data based on established vibrational frequency ranges for illustrative purposes.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxyl) | -COOH | ~3500 |
| O-H Stretch (Phenolic) | Ar-OH | ~3350-3450 |
| C=O Stretch | -COOH | ~1710 |
| C=C Stretch (Aromatic) | C₆ ring | ~1600, ~1520 |
| C-Cl Stretch | Ar-Cl | ~750 |
Molecules with rotatable bonds, like the carboxyl and hydroxyl groups in this compound, can exist in multiple conformations (rotamers). Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers for rotation between them. Studies on the parent gallic acid have shown that it exists in planar conformations, with stability determined primarily by the orientation of the carboxylic acid group relative to the hydroxyl groups. nih.gov
For this compound, a similar analysis would reveal the preferred orientations of its functional groups. The presence of the chlorine atom could introduce steric hindrance that might affect the planarity of the molecule or alter the relative energies of different conformers. Identifying the global minimum energy structure is crucial as it is the most populated conformer at equilibrium and its properties are most representative of the bulk material.
Molecular Dynamics Simulations for Solvent Effects and Interactions
While quantum chemical calculations often use implicit solvent models, Molecular Dynamics (MD) simulations provide an explicit, atomistic view of the solute and its interactions with individual solvent molecules. nih.gov In an MD simulation, the molecule of this compound would be placed in a box of solvent (e.g., water), and the trajectories of all atoms would be calculated over time based on a force field.
This approach allows for the detailed study of:
Solvation Structure: Analysis of radial distribution functions (RDFs) can reveal the structure of the solvation shells around different parts of the this compound molecule, showing how water molecules arrange themselves around the polar hydroxyl and carboxyl groups versus the more nonpolar regions of the ring.
Hydrogen Bonding: MD simulations can quantify the number and lifetime of hydrogen bonds formed between this compound and the surrounding solvent molecules, which is critical to understanding its solubility and behavior in aqueous environments. acs.orgnih.gov
Transport Properties: MD can be used to estimate properties like the diffusion coefficient of this compound in a given solvent.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its experimental activity or property (e.g., toxicity, biodegradability). ecetoc.org For this compound, a QSAR approach could be used to predict its potential environmental fate and reactivity without extensive experimental testing. osti.gov
The process involves:
Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges). jst.go.jpresearchgate.net
Model Building: Using a dataset of related compounds (e.g., other substituted phenols) with known experimental data, a mathematical model is built that links the descriptors to the property of interest. nih.gov
Prediction: The model is then used to predict the property for this compound.
Table 3: Relevant Molecular Descriptors for a QSAR Model of this compound This table lists common descriptors used in QSAR studies for phenolic compounds.
| Descriptor Type | Example Descriptor | Predicted Value/Significance for this compound |
|---|---|---|
| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Higher than gallic acid; indicates increased lipophilicity. |
| Electronic | pKa | Lower than gallic acid; the carboxyl and phenolic groups are more acidic due to the chlorine's inductive effect. |
| Quantum Chemical | HOMO Energy | A key descriptor for reactivity, particularly in oxidation reactions. |
| Topological | Molecular Connectivity Index | Encodes information about the size, shape, and branching of the molecule. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally. researchgate.net
For this compound, this approach could be applied to study various reactions, such as its antioxidant activity. The primary mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.govresearchgate.net Calculations can determine the Bond Dissociation Enthalpy (BDE) for each O-H bond. The hydroxyl group with the lowest BDE is the most likely site for hydrogen atom donation to a free radical. naturalspublishing.com By calculating the activation energies for different pathways, the preferred antioxidant mechanism for this compound can be determined.
Environmental Fate and Transport of Chlorogallic Acid
Environmental Persistence and Half-Life Determination
Specific studies determining the environmental persistence and half-life of chlorogallic acid are not available in the current scientific literature. However, insights can be drawn from research on gallic acid. Gallic acid is a naturally occurring phenolic compound and is considered to be biodegradable. nih.govd-nb.inforesearchgate.net Its degradation in the environment is influenced by both biotic (microbial) and abiotic (e.g., oxidation, photodegradation) factors. d-nb.info
Microbial degradation is a primary pathway for the breakdown of gallic acid under both aerobic and anaerobic conditions. d-nb.info
Aerobic Degradation: In the presence of oxygen, bacteria can degrade gallic acid through pathways such as the β-ketoadipate pathway or by converting it into pyruvate (B1213749) and oxaloacetate, which then enter the citrate (B86180) cycle. d-nb.info Several bacterial strains, including Pseudomonas putida and Matsuebacter sp., have been identified as capable of degrading gallic acid. d-nb.infonih.gov
Anaerobic Degradation: In the absence of oxygen, the degradation process can be initiated by gallate decarboxylase to produce pyrogallol, which is further broken down into acetate. d-nb.info
The half-life of gallic acid can be influenced by various environmental factors. For instance, in aqueous solutions, advanced oxidation processes (AOPs) like the Fenton reaction can significantly accelerate its degradation. researchgate.netmdpi.com One study demonstrated that with Fenton's reagent, 50% of gallic acid was degraded and 30% was mineralized within 5 minutes. researchgate.net The introduction of a chlorine atom to form this compound would likely increase its persistence in the environment compared to gallic acid due to the general trend of halogenation increasing the resistance of organic compounds to microbial degradation. researchgate.net
Table 1: Factors Influencing the Degradation of Gallic Acid
| Factor | Influence on Degradation | Reference |
| Microbial Activity | Primary pathway for degradation under both aerobic and anaerobic conditions. | d-nb.info |
| Oxygen Availability | Determines the specific microbial degradation pathway (aerobic vs. anaerobic). | d-nb.info |
| pH | Affects the rate of chemical oxidation processes like the Fenton reaction. | mdpi.com |
| Presence of Oxidants | Advanced oxidation processes significantly accelerate degradation. | researchgate.netmdpi.com |
| Photodegradation | Can contribute to the breakdown of gallic acid in aquatic systems. | d-nb.info |
Sorption and Desorption Behavior in Aquatic and Terrestrial Systems
The sorption and desorption behavior of this compound in soil and aquatic environments has not been directly studied. However, research on gallic acid and other phenolic acids indicates that these compounds can interact significantly with soil components. The sorption of phenolic acids to soil is a rapid process, with a large proportion of the applied amount being sorbed. researchgate.net This process is often irreversible. researchgate.net
The primary soil components influencing the sorption of phenolic acids are soil organic matter and clay minerals. researchgate.netnih.gov The removal of organic matter has been shown to substantially decrease the sorption affinity of phenolic acids. nih.gov The interaction with clay minerals, such as montmorillonite, is pH-dependent. At low pH, gallic acid can be adsorbed to the clay surface through electrostatic interactions and can even intercalate within the interlayer space of the clay mineral. elsevierpure.com As the pH increases, the adsorption becomes weaker and is primarily located on the external surface of the clay mineral. elsevierpure.com
The addition of a chlorine atom to the gallic acid structure to form this compound would likely enhance its sorption to soil organic matter due to increased hydrophobicity.
Table 2: Soil Properties Affecting Sorption of Phenolic Acids
| Soil Property | Effect on Sorption | Reference |
| Organic Matter | Positively correlated with sorption; a primary sorbing constituent. | researchgate.netnih.gov |
| Clay Content | Positively correlated with sorption, particularly for certain phenolic acids. | researchgate.net |
| pH | Influences the surface charge of soil minerals and the speciation of the acid, thereby affecting sorption mechanisms. | elsevierpure.com |
| Metal Oxides | Removal of free metal oxides can decrease sorption. | researchgate.net |
Leaching and Mobility in Soil and Groundwater
There is no specific information on the leaching and mobility of this compound in soil and groundwater. The mobility of an organic compound in soil is inversely related to its sorption to soil particles. reachonline.eu Given that phenolic acids like gallic acid exhibit strong sorption to soil, their mobility is expected to be limited. researchgate.net
The potential for leaching is dependent on factors that influence sorption, such as soil type and pH. In soils with high organic matter and clay content, the mobility of gallic acid would be low due to strong adsorption. researchgate.netnih.gov Conversely, in sandy soils with low organic matter, the potential for leaching would be higher. The pH of the soil and water will also play a crucial role; at lower pH where sorption is stronger, mobility would be reduced. elsevierpure.com
Due to the anticipated stronger sorption of this compound compared to gallic acid, its mobility in soil is expected to be even lower, reducing the risk of it leaching into groundwater. However, the presence of preferential flow paths in soil could potentially facilitate the transport of strongly sorbed compounds to deeper soil layers and groundwater. nih.gov
Table 3: Estimated Mobility of this compound in Different Soil Types
| Soil Type | Organic Matter Content | Clay Content | Expected Sorption | Estimated Mobility |
| Sandy | Low | Low | Low | High |
| Loam | Medium | Medium | Moderate | Moderate |
| Clay | High | High | High | Low |
| Organic Soil | Very High | Variable | Very High | Very Low |
Volatilization from Water and Soil Surfaces
Specific data on the volatilization of this compound from water and soil surfaces are not available. Volatilization of a chemical is governed by its vapor pressure and its Henry's Law constant. Gallic acid is a non-volatile solid with a high melting point and is highly soluble in water. nih.govmdpi.com These properties suggest that gallic acid has a very low vapor pressure and a low Henry's Law constant, indicating that volatilization is not a significant environmental fate process.
The addition of a chlorine atom to the structure is not expected to dramatically increase the volatility of the molecule. Therefore, it can be concluded that volatilization of this compound from water and soil surfaces is likely to be negligible.
Table 4: Physicochemical Properties Related to Volatilization Potential of Gallic Acid
| Property | Value/Description | Implication for Volatilization | Reference |
| Physical State | Crystalline solid | Low tendency to enter the gas phase | nih.gov |
| Vapor Pressure | Expected to be very low | Negligible volatilization from soil | nih.gov |
| Water Solubility | Soluble | Tends to remain in the aqueous phase | nih.gov |
| Henry's Law Constant | Expected to be very low | Low potential for volatilization from water | - |
Advanced Applications and Research Potential of Chlorogallic Acid
Role as a Standard or Analyte in Environmental Monitoring and Analytical Method Development
In the realm of environmental science, the accurate detection and quantification of halogenated organic compounds are paramount due to their persistence and potential ecological impact. Chlorinated phenols, in particular, are recognized as significant environmental pollutants originating from industrial processes such as the manufacturing of pesticides, herbicides, and disinfectants, as well as from the chlorine bleaching of pulp and paper.
The development of robust analytical methods is essential for monitoring these compounds in various environmental matrices like water and soil. labmanager.comanalytik-jena.com Chlorogallic acid can serve as a crucial reference material, or analytical standard, in the development and validation of these methods. sigmaaldrich.comsigmaaldrich.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CZE) are commonly employed for the separation and analysis of halogenated aromatic compounds. chromforum.orgeuropa.eu
In method development, a standard like this compound would be used to:
Optimize Separation Conditions: Determine the ideal mobile phase composition, column type, temperature, and flow rate for achieving clear separation from other compounds in a sample. chromforum.org
Establish Calibration Curves: Create a basis for quantifying the concentration of unknown amounts of the analyte in environmental samples.
Validate Method Performance: Assess key parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible. nih.govresearchgate.net
For instance, research on the determination of boron in gallium arsenide highlights the need to manage interfering substances like this compound (HGaCl4), demonstrating the importance of understanding its behavior in complex analytical scenarios. researchgate.netpsu.edu While this refers to the inorganic tetrathis compound, the principle extends to organic chlorinated gallic acids in environmental matrices, where they may act as analytes of interest or interfering compounds.
Table 1: Analytical Techniques for Halogenated Phenolic Compounds This table is interactive and represents typical methodologies where a this compound standard would be applicable.
| Analytical Technique | Common Detector | Application | Key Validation Parameters |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | Quantification of phenolic acids in water. | Accuracy, Precision, Linearity |
| Gas Chromatography (GC) | Electron Capture (ECD), MS | Analysis of volatile chlorinated phenols in soil. | LOD, LOQ, Specificity |
| Capillary Electrophoresis (CZE) | UV-Vis, Conductivity | Separation of charged ionic species. | Resolution, Repeatability |
Potential in Materials Science and Engineering
The functional groups inherent in the this compound structure—carboxyl and hydroxyl groups from the gallic acid backbone and the chloro-substituent—make it an intriguing candidate for materials science applications.
Polymer composites are materials where a polymer matrix is reinforced with a filler to enhance its properties. researchgate.netmdpi.com Gallic acid and other bio-based phenolic compounds are explored as components in bioplastics and composites due to their antioxidant properties and potential to be derived from renewable resources. mdpi.com
The integration of this compound into polymer composites could theoretically offer specific advantages:
Flame Retardancy: Halogenated compounds are well-known for their flame-retardant properties. Incorporating this compound into a polymer matrix could enhance the fire resistance of the resulting composite.
Enhanced Mechanical Properties: The rigid aromatic structure could contribute to the stiffness and thermal stability of polymers like polylactic acid (PLA) or polyglycolide (PGA). nih.gov
Antimicrobial Activity: The phenolic structure, augmented by halogenation, may impart antimicrobial characteristics to the composite material, making it suitable for applications in packaging or medical devices.
Research into fiber-reinforced polymer composites often involves chemical digestion of the matrix to analyze the fiber content, a process where understanding the reactivity of all components, including additives like this compound, is crucial. milestonesrl.commdpi.com
Table 2: Potential Effects of this compound in Polymer Composites This interactive table outlines the hypothetical contributions of this compound as a filler or additive in a polymer matrix.
| Property | Potential Enhancement | Mechanism | Relevant Polymer Matrix |
|---|---|---|---|
| Fire Resistance | Increased | Halogen radical scavenging in the gas phase during combustion. | Epoxy Resins, Polypropylene |
| Thermal Stability | Increased | Rigid aromatic structure increases degradation temperature. | Polylactic Acid (PLA) |
| Antimicrobial Efficacy | Increased | Disruption of microbial cell membranes. | Polyethylene |
| UV Resistance | Increased | Phenolic groups can act as UV absorbers. | Polycarbonate |
Surface modification techniques are used to alter the surface properties of a material to improve its performance, such as corrosion resistance, biocompatibility, or wettability. numberanalytics.comnumberanalytics.com Silanes and phosphonic acids are commonly used to create self-assembled monolayers that functionalize surfaces. gelest.comaculon.com
This compound could be a valuable agent in this field:
Corrosion Inhibition: Phenolic compounds are known to form protective layers on metal surfaces. The carboxyl group of this compound could anchor the molecule to a metal oxide surface, while the halogenated aromatic ring forms a dense, hydrophobic barrier that prevents contact with corrosive agents. ias.ac.in
Adhesion Promotion: The functional groups could act as a bridge between a substrate and a topcoat, improving the durability of paint and coating systems.
Biocompatible Coatings: For medical implants, coatings that can resist protein fouling and bacterial adhesion are highly desirable. numberanalytics.com The specific functionalities of this compound could be tailored for such applications.
Bio-Inspired Synthesis and Biotechnological Production Research
While chemical synthesis of halogenated phenols is established, there is growing interest in more sustainable production methods through biotechnology, often referred to as "white biotechnology." nih.gov This involves using microorganisms or isolated enzymes to perform specific chemical transformations.
The biotechnological production of organic acids like lactic acid, citric acid, and various vitamins from renewable resources is a mature field. nih.govessentialchemicalindustry.orgsrce.hr Research has demonstrated the ability of certain bacteria, such as Propionibacterium species, to produce complex molecules like vitamin B12 through fermentation. srce.hr
For this compound, research would likely focus on:
Enzymatic Halogenation: Identifying and engineering halogenase enzymes that can selectively add chlorine atoms to a gallic acid precursor. This bio-inspired approach avoids the harsh reagents and conditions often used in traditional chemical synthesis.
Microbial Fermentation: Developing a microbial strain (e.g., a genetically engineered bacterium or fungus) capable of producing gallic acid and subsequently halogenating it. This could provide a one-step, renewable route to the compound. nih.gov
The production of bioactive compounds from microbial and plant sources is a significant area of research, and developing pathways for novel molecules like this compound fits within this trend. elsevier.com
Use in Fundamental Chemical Research (e.g., Study of Halogenated Phenols)
This compound serves as an excellent model compound for fundamental studies of halogenated phenols. Its well-defined structure allows researchers to systematically investigate the effects of halogenation on the physical and chemical properties of aromatic acids.
Key areas of fundamental research include:
Acidity and Reactivity: Studying how the position and number of chlorine atoms on the aromatic ring affect the pKa of the carboxylic and phenolic hydroxyl groups. This information is vital for understanding its environmental fate and designing applications.
Spectroscopic Characterization: Using techniques like NMR, IR, and X-ray crystallography to elucidate the precise structure and conformation of the molecule. researchgate.net
Degradation Pathways: Investigating how this compound breaks down under various conditions (e.g., photolysis, oxidation, microbial action). This is crucial for environmental risk assessment.
Reaction Mechanisms: Using the compound as a substrate to study the mechanisms of reactions common to halogenated aromatics, such as nucleophilic substitution or reductive dehalogenation. The synthesis of superacids like chlorosulfonic acid, while an unrelated compound, underscores the fundamental interest in the chemistry of highly reactive halogenated molecules. youtube.com
Q & A
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s binding affinity to biomolecules?
- Methodological Answer : Reconcile discrepancies by validating computational models (e.g., molecular docking) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Sensitivity analysis of force fields and solvation parameters in simulations can identify sources of error. Cross-disciplinary collaboration between theoretical and experimental teams is critical .
Q. How can researchers integrate multi-omics data to study this compound’s metabolic impact in cellular systems?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to map pathways affected by this compound. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify dysregulated networks. Data normalization and batch-effect correction are essential for cross-platform comparability .
Q. What frameworks ensure ethical and feasible hypothesis formulation for this compound’s environmental toxicity studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For example, a study on aquatic toxicity should define species-specific LC50 thresholds, align with regulatory guidelines (e.g., OECD 203), and address knowledge gaps identified in systematic reviews .
Data Analysis & Interpretation
Q. How should conflicting spectroscopic data from independent studies on this compound’s structure be analyzed?
- Methodological Answer : Perform meta-analysis using standardized criteria (e.g., signal-to-noise ratios, instrument calibration records). Compare raw data for peak alignment in NMR or XRD patterns. If discrepancies persist, collaborative inter-laboratory studies with shared reference samples can resolve technical inconsistencies .
Q. What statistical approaches are optimal for time-resolved studies of this compound’s reaction kinetics?
- Methodological Answer : Use time-series analysis (e.g., autocorrelation functions) to detect transient intermediates. Bayesian inference models can account for measurement uncertainty in kinetic parameters. Visual tools like Arrhenius plots clarify temperature dependence, while Akaike information criterion (AIC) evaluates model fit quality .
Literature & Collaboration
Q. How can researchers systematically review existing literature to identify understudied applications of this compound?
- Methodological Answer : Conduct a PRISMA-guided systematic review, querying databases (PubMed, Web of Science) with keywords like “this compound AND (catalysis OR bioactivity).” Use citation chaining and bibliometric tools (VOSviewer) to map research trends. Gap analysis should highlight areas like nanomaterial synthesis or cross-species toxicology .
Q. What protocols enhance interdisciplinary collaboration when studying this compound’s dual role in redox chemistry and pharmacology?
- Methodological Answer : Establish shared data repositories (e.g., Zenodo) for raw datasets and protocols. Regular cross-team workshops align terminology (e.g., “oxidative stress” definitions) and methodologies. Joint publications should delineate contributions using CRediT taxonomy, ensuring transparency in authorship .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
